

Physical properties like boiling point and density of Ethyl (pentafluorobenzoyl)acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl (pentafluorobenzoyl)acetate**

Cat. No.: **B1586569**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characterization of **Ethyl (pentafluorobenzoyl)acetate**

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical properties of key reagents is paramount for successful experimental design and execution. **Ethyl (pentafluorobenzoyl)acetate**, a fluorinated β -keto ester, is a valuable building block in modern medicinal and agricultural chemistry.^[1] Its highly functionalized structure, featuring a reactive β -keto ester moiety and an electron-deficient pentafluorophenyl group, makes it a strategic intermediate for introducing fluorinated motifs into target molecules to enhance metabolic stability, lipophilicity, and binding interactions.^[1]

This technical guide provides an in-depth examination of two critical physical properties of **Ethyl (pentafluorobenzoyl)acetate**: its boiling point and density. Beyond a mere presentation of values, this document outlines the experimental methodologies for their determination, explains the scientific principles underpinning these choices, and offers insights into the synthesis of this important compound.

Core Physical Properties of **Ethyl (pentafluorobenzoyl)acetate**

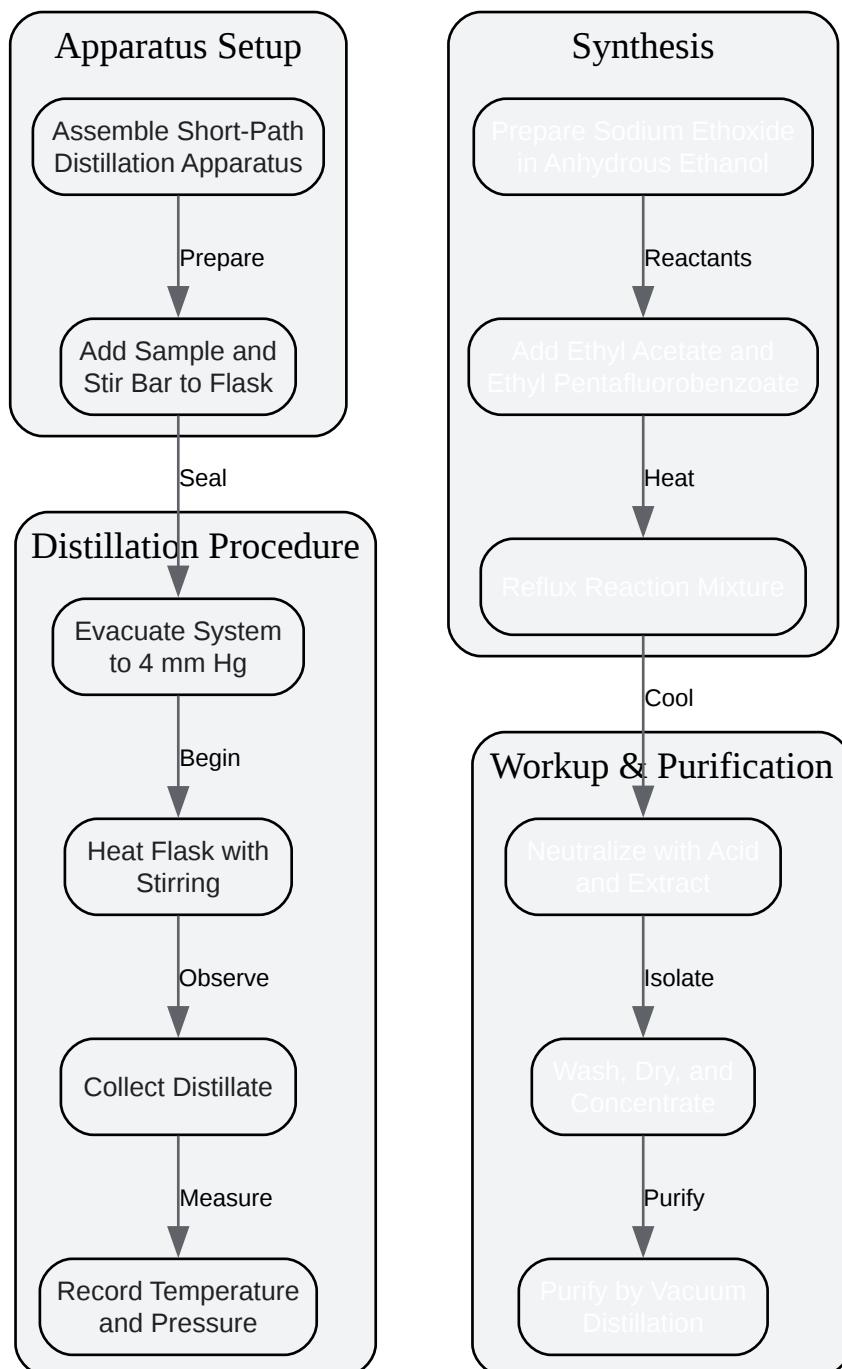
A summary of the key physical properties of **Ethyl (pentafluorobenzoyl)acetate** is presented below. These values are critical for its handling, purification, and use in synthetic applications.

Property	Value	Conditions	Source(s)
Boiling Point	103-104 °C	at 4 mm Hg	[2]
Density	1.43 g/mL	at 25 °C	[2]
Molecular Formula	C ₁₁ H ₇ F ₅ O ₃	[3] [4]	
Molecular Weight	282.16 g/mol	[3] [4]	
Refractive Index	n _{20/D} 1.464	[2]	

Experimental Determination of Physical Properties

The precise and accurate determination of physical properties such as boiling point and density is fundamental to verifying the identity and purity of a synthesized compound. The following sections detail robust protocols for these measurements.

Boiling Point Determination via Vacuum Distillation


Given the relatively high boiling point of **Ethyl (pentafluorobenzoyl)acetate** at atmospheric pressure, which can lead to decomposition, determination under reduced pressure is the preferred method. This approach allows for distillation at a lower temperature, preserving the integrity of the molecule.

Protocol for Vacuum Distillation:

- Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
- Sample Preparation: Place a small volume of the crude or purified **Ethyl (pentafluorobenzoyl)acetate** into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
- System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually evacuate the system to the desired pressure (e.g., 4 mm Hg), monitoring with a manometer.

- Heating: Begin heating the distillation flask using a heating mantle. Stir the sample to ensure even heat distribution.
- Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure. The literature value is 103-104 °C at 4 mm Hg.[2][5]

Causality Behind Experimental Choices: The use of vacuum distillation is critical for thermally sensitive compounds. The pentafluorophenyl group and the ester functionality can be susceptible to degradation at elevated temperatures. By lowering the pressure, the boiling point is significantly reduced, enabling purification without decomposition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Ethyl (pentafluorobenzoyl)acetate | 3516-87-8 [chemicalbook.com]
- 3. Ethyl (pentafluorobenzoyl)acetate | C11H7F5O3 | CID 2760255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL (PENTAFLUOROBENZOYL)ACETATE | 3516-87-8 | INDOFINE Chemical Company [indofinechemical.com]
- 5. Ethyl (pentafluorobenzoyl)acetate CAS#: 3516-87-8 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Physical properties like boiling point and density of Ethyl (pentafluorobenzoyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586569#physical-properties-like-boiling-point-and-density-of-ethyl-pentafluorobenzoyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com